

# Spectral Analysis of Methyl 2,4,6-trihydroxybenzoate: A Technical Guide

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## Compound of Interest

Compound Name: **Methyl 2,4,6-trihydroxybenzoate**

Cat. No.: **B1580865**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral data for **Methyl 2,4,6-trihydroxybenzoate**, a compound of interest for its potential antioxidant, lipid-lowering, and anticancer activities. The following sections present a comprehensive summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, intended to support research and development efforts.

## Chemical Structure and Properties

- IUPAC Name: **Methyl 2,4,6-trihydroxybenzoate**
- Molecular Formula:  $C_8H_8O_5$
- Molecular Weight: 184.15 g/mol
- CAS Number: 3147-39-5
- Appearance: Solid

## Spectroscopic Data

The following tables summarize the key spectral data obtained for **Methyl 2,4,6-trihydroxybenzoate**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1:  $^1\text{H}$  NMR Spectral Data (Solvent: DMSO-d<sub>6</sub>)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
Data not available	-	-	-
Data not available	-	-	-
Data not available	-	-	-

Table 2:  $^{13}\text{C}$  NMR Spectral Data (Solvent: DMSO-d<sub>6</sub>)

Chemical Shift ( $\delta$ ) ppm	Assignment
Data not available	-

Note: Specific experimental  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for **Methyl 2,4,6-trihydroxybenzoate** was not available in the searched databases. The tables are provided as a template for expected data.

## Infrared (IR) Spectroscopy

Table 3: FT-IR Spectral Data (Sample Preparation: KBr Pellet)

Wavenumber (cm <sup>-1</sup> )	Interpretation
Data not available	-

Note: A specific peak list for a KBr pellet IR spectrum of **Methyl 2,4,6-trihydroxybenzoate** was not found. The NIST gas-phase IR spectrum is available but may differ from a solid-state spectrum.

## Mass Spectrometry (MS)

Table 4: Electron Ionization (EI) Mass Spectrometry Data

m/z	Relative Intensity (%)	Proposed Fragment
184	44.70	[M] <sup>+</sup> (Molecular Ion)
152	99.99	[M - CH <sub>3</sub> OH] <sup>+</sup>
124	50.30	[M - CH <sub>3</sub> OH - CO] <sup>+</sup>
78	7.40	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>
69	18.60	[C <sub>5</sub> H <sub>5</sub> O] <sup>+</sup>

## Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. These should be adapted and optimized for specific instrumentation and sample characteristics.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain <sup>1</sup>H and <sup>13</sup>C NMR spectra for structural elucidation.

**Procedure:**

- Sample Preparation: Dissolve approximately 5-10 mg of **Methyl 2,4,6-trihydroxybenzoate** in a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>) in a 5 mm NMR tube.
- Instrument Setup:
  - Insert the sample tube into the NMR spectrometer.
  - Lock the spectrometer on the deuterium signal of the solvent.
  - Shim the magnetic field to achieve optimal homogeneity.
  - Tune and match the probe for the respective nucleus (<sup>1</sup>H or <sup>13</sup>C).
- <sup>1</sup>H NMR Acquisition:
  - Acquire a single-pulse <sup>1</sup>H NMR spectrum.
  - Optimize acquisition parameters such as pulse width, acquisition time, and relaxation delay.
  - Process the Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
  - Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
- <sup>13</sup>C NMR Acquisition:
  - Acquire a proton-decoupled <sup>13</sup>C NMR spectrum.
  - A larger number of scans will be required due to the lower natural abundance of <sup>13</sup>C.
  - Process the FID similarly to the <sup>1</sup>H spectrum.
  - Reference the spectrum to the solvent peak.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure (KBr Pellet Method):

- Sample Preparation:
  - Thoroughly grind 1-2 mg of **Methyl 2,4,6-trihydroxybenzoate** with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar.
  - Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.
- Background Spectrum: Acquire a background spectrum of the empty sample compartment to account for atmospheric CO<sub>2</sub> and H<sub>2</sub>O.
- Sample Spectrum: Place the KBr pellet in the sample holder and acquire the IR spectrum.
- Data Processing: The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm<sup>-1</sup>).

## Electron Ionization Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

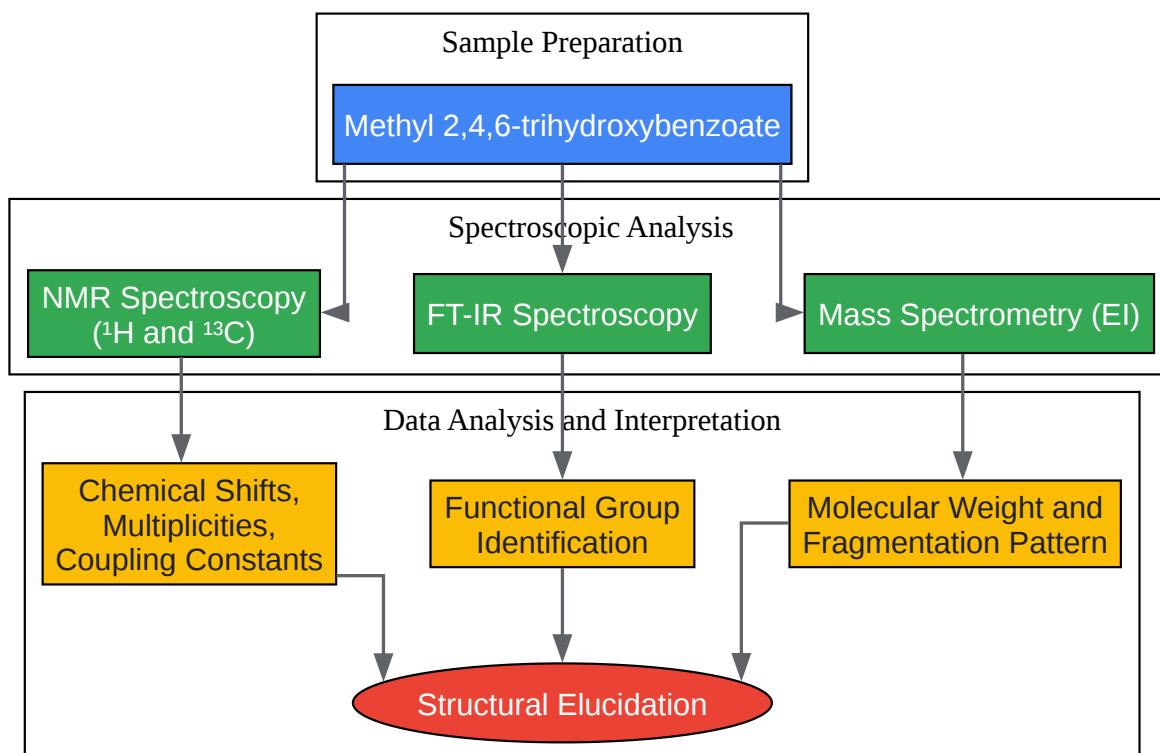
Procedure:

- Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe.
- Ionization: Volatilize the sample by heating the probe. In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

- Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio.

## Workflow Visualization

The following diagram illustrates the general workflow for the spectral analysis of **Methyl 2,4,6-trihydroxybenzoate**.



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Caption: Workflow for the spectral analysis of a chemical compound.

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